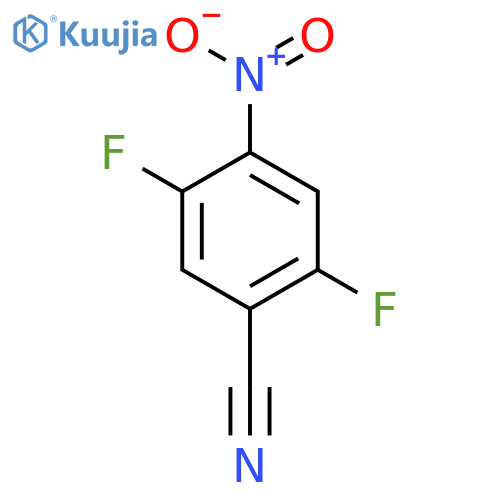Cas no 172921-32-3 (2,5-difluoro-4-nitro-benzonitrile)

172921-32-3 structure
商品名:2,5-difluoro-4-nitro-benzonitrile
CAS番号:172921-32-3
MF:C7H2F2N2O2
メガワット:184.099788188934
MDL:MFCD13185567
CID:1016064
PubChem ID:58853505
2,5-difluoro-4-nitro-benzonitrile 化学的及び物理的性質
名前と識別子
-
- 2,5-difluoro-4-nitrobenzonitrile
- Benzonitrile, 2,5-difluoro-4-nitro-
- HKKHVLVXHJDVQE-UHFFFAOYSA-N
- 2,5-Difluoro-4-nitro-benzonitrile
- AK167203
- SCHEMBL4614436
- AKOS025287143
- s10835
- SY155786
- MFCD13185567
- DS-9243
- XGA92132
- CS-0157899
- DB-226851
- EN300-137683
- 172921-32-3
- 2,5-difluoro-4-nitro-benzonitrile
-
- MDL: MFCD13185567
- インチ: 1S/C7H2F2N2O2/c8-5-2-7(11(12)13)6(9)1-4(5)3-10/h1-2H
- InChIKey: HKKHVLVXHJDVQE-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C(C#N)C(=C([H])C=1[N+](=O)[O-])F
計算された属性
- せいみつぶんしりょう: 184.00843363g/mol
- どういたいしつりょう: 184.00843363g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 69.6
じっけんとくせい
- 密度みつど: 1.51±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: ほとんど溶けない(0.064 g/l)(25ºC)、
2,5-difluoro-4-nitro-benzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB487254-250 mg |
2,5-Difluoro-4-nitrobenzonitrile; . |
172921-32-3 | 250MG |
€128.10 | 2023-04-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228539-250mg |
2,5-Difluoro-4-nitrobenzonitrile |
172921-32-3 | 98% | 250mg |
¥322 | 2023-04-15 | |
| Enamine | EN300-137683-1.0g |
2,5-difluoro-4-nitrobenzonitrile |
172921-32-3 | 95% | 1g |
$0.0 | 2023-06-07 | |
| abcr | AB487254-1 g |
2,5-Difluoro-4-nitrobenzonitrile; . |
172921-32-3 | 1g |
€220.50 | 2023-04-20 | ||
| TRC | D457348-10mg |
2,5-Difluoro-4-nitrobenzonitrile |
172921-32-3 | 10mg |
$ 50.00 | 2022-06-02 | ||
| abcr | AB487254-5 g |
2,5-Difluoro-4-nitrobenzonitrile; . |
172921-32-3 | 5g |
€540.80 | 2023-04-20 | ||
| Ambeed | A201513-250mg |
2,5-Difluoro-4-nitrobenzonitrile |
172921-32-3 | 95% | 250mg |
$28.0 | 2025-02-21 | |
| Ambeed | A201513-1g |
2,5-Difluoro-4-nitrobenzonitrile |
172921-32-3 | 95% | 1g |
$35.0 | 2025-02-21 | |
| Ambeed | A201513-5g |
2,5-Difluoro-4-nitrobenzonitrile |
172921-32-3 | 95% | 5g |
$104.0 | 2025-02-21 | |
| Enamine | EN300-137683-10.0g |
2,5-difluoro-4-nitrobenzonitrile |
172921-32-3 | 95% | 10.0g |
$736.0 | 2023-02-15 |
2,5-difluoro-4-nitro-benzonitrile 関連文献
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
172921-32-3 (2,5-difluoro-4-nitro-benzonitrile) 関連製品
- 34667-88-4(2-fluoro-4-nitro-benzonitrile)
- 1214328-20-7(2-Fluoro-3-nitrobenzonitrile)
- 143879-77-0(2,6-Difluoro-3-nitrobenzonitrile)
- 218632-01-0(3-Fluoro-4-nitrobenzonitrile)
- 67152-20-9(2,4-difluoro-5-nitro-benzonitrile)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 624-75-9(Iodoacetonitrile)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:172921-32-3)2,5-difluoro-4-nitro-benzonitrile

清らかである:99%
はかる:5.0g
価格 ($):215.0